molecular formula C9H10FNO B13618055 2-Cyclopropoxy-6-fluoroaniline

2-Cyclopropoxy-6-fluoroaniline

Katalognummer: B13618055
Molekulargewicht: 167.18 g/mol
InChI-Schlüssel: KWODJLQVCRBTDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropoxy-6-fluoroaniline is an organic compound characterized by the presence of a cyclopropoxy group and a fluorine atom attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-6-fluoroaniline typically involves the introduction of a cyclopropoxy group and a fluorine atom onto an aniline ring. One common method involves the reaction of 2-fluoroaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclopropoxy-6-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclopropylamine derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinones.

    Reduction: Cyclopropylamine derivatives.

    Substitution: Various substituted anilines.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropoxy-6-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Cyclopropoxy-6-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropoxy and fluorine groups can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-2-cyclopropoxy-6-fluoroaniline: Similar structure but with a bromine atom instead of a hydrogen atom.

    4-Fluoroaniline: Lacks the cyclopropoxy group but contains the fluorine atom on the aniline ring.

Uniqueness: 2-Cyclopropoxy-6-fluoroaniline is unique due to the combination of the cyclopropoxy and fluorine groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C9H10FNO

Molekulargewicht

167.18 g/mol

IUPAC-Name

2-cyclopropyloxy-6-fluoroaniline

InChI

InChI=1S/C9H10FNO/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5,11H2

InChI-Schlüssel

KWODJLQVCRBTDX-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C(=CC=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.